

# Comparing viloxazine's side effect profile to other non-stimulant ADHD drugs

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Viloxazine**'s Side Effect Profile to Other Non-Stimulant ADHD Medications

This guide provides a detailed comparison of the side effect profiles of **viloxazine** and other prominent non-stimulant medications used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), including atomoxetine, guanfacine extended-release (ER), and clonidine extended-release (ER). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical trials, experimental methodologies, and the underlying pharmacological pathways.

### **Comparative Analysis of Adverse Events**

The side effect profiles of non-stimulant ADHD medications are directly linked to their distinct mechanisms of action. **Viloxazine** and atomoxetine, as norepinephrine reuptake inhibitors (NRIs), tend to have activating effects, while guanfacine and clonidine, as central alpha-2 adrenergic agonists, are associated with sedative effects.

## **Quantitative Data on Common Side Effects**

The following tables summarize the incidence of the most common treatment-emergent adverse events (TEAEs) for **viloxazine**, atomoxetine, guanfacine ER, and clonidine ER, as reported in key clinical trials. Data is presented for both pediatric/adolescent and adult populations where available.



Table 1: Common TEAEs in Pediatric/Adolescent ADHD Patients (% Incidence)

| Side Effect               | Viloxazine<br>ER[1] | Atomoxetin e[2][3] | Guanfacine<br>ER[4] | Clonidine<br>ER[5][6] | Placebo   |
|---------------------------|---------------------|--------------------|---------------------|-----------------------|-----------|
| Somnolence/<br>Drowsiness | 16.4                | 13.0               | 38.0                | 31-38                 | 4.0-7.0   |
| Decreased<br>Appetite     | 10.9                | 16.0               | 10.0                | N/A                   | 2.0       |
| Headache                  | 10.2                | 14.0               | 22.0                | N/A                   | 10.0-24.3 |
| Fatigue                   | 9.5                 | 9.0                | 14.0                | 13-16                 | 2.0-4.0   |
| Nausea                    | 7.3                 | 17.0               | 6.0                 | N/A                   | 3.0-5.0   |
| Vomiting                  | 5.1                 | 11.0               | 5.0                 | N/A                   | 2.0       |
| Insomnia                  | 4.4                 | 8.0                | 7.0                 | 5-6                   | 2.0       |
| Abdominal<br>Pain         | 3.6                 | 7.0                | 12.0                | N/A                   | 4.0       |
| Irritability              | N/A                 | 6.0                | 6.0                 | 5-9                   | 1.0       |
| Dizziness                 | N/A                 | 5.0                | 7.0                 | 16.0                  | 2.0       |
| Dry Mouth                 | N/A                 | N/A                | 5.0                 | 5.0                   | 1.0       |
| Hypotension               | N/A                 | N/A                | 5.0                 | N/A                   | 1.0       |

Note: Placebo percentages are averaged from the respective drug's clinical trial for context. N/A indicates the side effect was not reported as one of the most common in the cited sources.

Table 2: Common TEAEs in Adult ADHD Patients (% Incidence)



| Side Effect           | Viloxazine<br>ER[7][8] | Atomoxetin e[9] | Guanfacine<br>ER | Clonidine<br>ER | Placebo |
|-----------------------|------------------------|-----------------|------------------|-----------------|---------|
| Insomnia              | 14.8                   | >10             | N/A              | N/A             | 6.0     |
| Nausea                | 10.1-13.8              | >10             | N/A              | N/A             | 3.0     |
| Fatigue               | 11.6                   | N/A             | N/A              | N/A             | 4.0     |
| Decreased<br>Appetite | 10.1                   | >10             | N/A              | N/A             | 2.0     |
| Dry Mouth             | 9.0                    | >10             | N/A              | N/A             | 2.0     |
| Headache              | 9.0-10.7               | >10             | N/A              | N/A             | 7.0     |

Note: Data for Guanfacine ER and Clonidine ER in adults with ADHD is less established as they are primarily approved for pediatric use. Atomoxetine data is from studies noting common issues without specific percentages in this format.[9]

## **Key Differentiators in Side Effect Profiles**

- Activating vs. Sedating: The primary distinction lies between the activating effects (insomnia, decreased appetite) of NRIs like viloxazine and atomoxetine, and the sedating effects (somnolence, fatigue) of alpha-2 agonists like guanfacine and clonidine.[10][11]
- Cardiovascular Effects: Both classes can affect cardiovascular parameters. Viloxazine and atomoxetine may increase heart rate and blood pressure.[12][13] Conversely, guanfacine and clonidine cause dose-dependent decreases in blood pressure and heart rate, with a risk of rebound hypertension upon abrupt discontinuation.[4][6][14]
- Gastrointestinal Effects: Nausea is a prominent side effect for viloxazine and atomoxetine, particularly at the beginning of treatment.[7][15]
- Suicidal Ideation Warning: Both **viloxazine** and atomoxetine carry warnings regarding a potential increased risk of suicidal thoughts and behaviors in pediatric patients.[12][14][16]

### **Mechanisms of Action and Side Effect Pathways**







The differing side effect profiles are a direct consequence of their pharmacological targets. **Viloxazine** is a selective norepinephrine reuptake inhibitor (sNRI) that also demonstrates serotonergic activity, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. [17][18] Atomoxetine is a more selective NRI.[19][20][21] Guanfacine and clonidine are central alpha-2 adrenergic agonists; guanfacine is more selective for the  $\alpha$ 2A receptor subtype, which is highly expressed in the prefrontal cortex, whereas clonidine is non-selective.[22][23][24][25]





Click to download full resolution via product page

Caption: Mechanisms of Action and Associated Side Effect Pathways.



## **Experimental Protocols and Methodologies**

The data presented in this guide are derived from randomized, double-blind, placebocontrolled, multi-center clinical trials, which represent the gold standard for assessing drug efficacy and safety.

#### **General Methodology**

- Study Design: Participants are randomly assigned to receive either the investigational drug (at fixed or flexible doses) or a placebo. The "double-blind" nature means neither the participants nor the investigators know who is receiving the active drug versus the placebo, minimizing bias.
- Patient Population: Trials typically enroll children, adolescents, or adults (ages specified in each study) who meet the diagnostic criteria for ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or DSM-5).[6]
- Treatment Duration: Short-term efficacy and safety are often evaluated over a period of 5 to 8 weeks.[6][7] Long-term safety is assessed in open-label extension studies that can last for a year or more.[8]
- Dosing: The studies for **viloxazine**, guanfacine ER, and clonidine ER often involve a titration period where the dose is gradually increased to an optimal level based on efficacy and tolerability, followed by a maintenance phase.[6][7]
- Adverse Event Assessment: Treatment-emergent adverse events (TEAEs) are
  systematically collected at each study visit. This is done through spontaneous reporting by
  the patient or their caregiver, as well as direct questioning by clinicians using standardized
  checklists. The severity and relationship to the study drug are also assessed by the
  investigator.

#### **Example Protocol: Viloxazine ER Phase III Trial in Adults**

A representative methodology is seen in the Phase III trial of **viloxazine** ER in adults with ADHD.[7]

• Design: A 6-week, randomized, double-blind, placebo-controlled trial.



- Participants: 374 adults (18-65 years) with a confirmed ADHD diagnosis.
- Intervention: Participants received either viloxazine ER or a placebo. The viloxazine ER
  dose was initiated at 200 mg/day and titrated up to a target range of 400-600 mg/day based
  on clinical response and tolerability.
- Primary Outcome Measures: Change from baseline in the ADHD Investigator Symptom Rating Scale (AISRS) total score.
- Safety Assessment: Safety and tolerability were monitored through the collection of all TEAEs, vital signs (blood pressure, heart rate), laboratory tests, and electrocardiograms (ECGs) at specified intervals throughout the study.

This rigorous methodology ensures that the reported side effect data are robust and can be reliably used to compare the safety profiles of these medications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Strattera (atomoxetine): Side effects and how to manage them [medicalnewstoday.com]
- 3. A Review of Atomoxetine Effects in Young People with Developmental Disabilities PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanfacine ER: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. upsher-smith.com [upsher-smith.com]
- 7. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine treatment of attention-deficit/hyperactivity disorder in young adults with assessment of functional outcomes: a randomized, double-blind, placebo-controlled clinical trial [clearvuehealth.com]
- 10. Stimulant vs. Non-Stimulant ADHD Medications Talkspace [talkspace.com]
- 11. ADHD Stimulant vs. Non-Stimulant Meds- Which Works Best? [getmindfulhealth.com]
- 12. Viloxazine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonstimulant ADHD medication: Types, side effects, and safety [medicalnewstoday.com]
- 15. droracle.ai [droracle.ai]
- 16. Atomoxetine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterispharma.com [sterispharma.com]
- 21. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 22. Clonidine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Guanfacine Wikipedia [en.wikipedia.org]
- 24. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clonidine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Comparing viloxazine's side effect profile to other non-stimulant ADHD drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-to-other-non-stimulant-adhd-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com